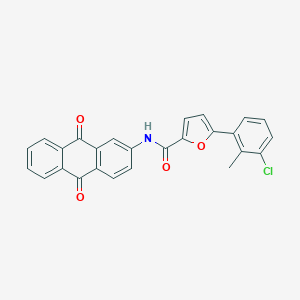![molecular formula C17H16FN5OS B317421 N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317421.png)
N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 2,3-dimethylphenylacetic acid under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
作用机制
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring and the thioether linkage are likely to play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of the fluorophenyl group and has similar pharmacological properties.
N-(2,3-dimethylphenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide: This compound differs by the presence of a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to the combination of its tetrazole ring and thioether linkage, which confer specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C17H16FN5OS |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-6-5-8-14(12(11)2)19-16(24)10-25-17-20-21-22-23(17)15-9-4-3-7-13(15)18/h3-9H,10H2,1-2H3,(H,19,24) |
InChI 键 |
RKSHPAMQYIJEBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317338.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]prop-2-enamide](/img/structure/B317340.png)
![N-(4-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)furan-2-carboxamide](/img/structure/B317341.png)
![Dimethyl 5-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}isophthalate](/img/structure/B317342.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B317343.png)
![5-(3-chloro-2-methylphenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B317345.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-naphthyl)amine](/img/structure/B317346.png)
![(2E)-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B317347.png)
![cyanomethyl 5-{5-[(1,3-bis(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoate](/img/structure/B317353.png)
![N-(2-methoxy-4-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B317354.png)
![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B317357.png)
![ethyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317361.png)
![methyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317362.png)
